N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide
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Overview
Description
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide is a complex organic compound that features a pyridazine ring fused with a naphthamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide typically involves the reaction of 2-naphthoic acid with 2-(6-oxopyridazin-1(6H)-yl)ethylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthamide and pyridazine rings.
Reduction: Reduced forms of the naphthamide and pyridazine rings.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)phenylacetamide
Uniqueness
N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]naphthalene-2-carboxamide is unique due to the presence of both a pyridazine ring and a naphthamide moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The naphthamide group enhances its potential interactions with biological targets, making it a promising candidate for further research .
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-16-6-3-9-19-20(16)11-10-18-17(22)15-8-7-13-4-1-2-5-14(13)12-15/h1-9,12H,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCMGJAUNVKYMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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